N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide
Description
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide is a heterocyclic compound featuring a methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 3-methylbenzamide group via a 2-methylphenyl bridge. This structure is characteristic of kinase inhibitors, as seen in related compounds like ponatinib (a Bcr-Abl inhibitor) and VEGFR inhibitors described in the literature . The imidazo[1,2-b]pyridazine moiety is critical for binding to ATP pockets in kinases, while the benzamide group and substituents influence solubility and selectivity .
Synthetic routes for analogous compounds involve multi-step reactions, including condensation of hydrazides with aldehydes or coupling of aryl halides with heterocyclic intermediates .
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-5-4-6-17(11-14)22(27)24-18-12-16(8-7-15(18)2)19-13-26-20(23-19)9-10-21(25-26)28-3/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBKIJJOFGPMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound features a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. Its molecular formula is with a molecular weight of approximately 436.5 g/mol. The unique combination of functional groups contributes to its distinctive chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 946290-74-0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the methoxyimidazo[1,2-b]pyridazinyl group plays a crucial role in binding these targets, which may modulate various biochemical pathways involved in disease processes .
Antitumor Potential
Research indicates that this compound may exhibit antitumor activity . Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways related to cell growth and survival. For example, compounds structurally related to benzamides have demonstrated efficacy against cancers such as breast carcinoma and osteosarcoma .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) , which is crucial for nucleotide synthesis in rapidly dividing cells . This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at certain concentrations, the compound significantly reduced cell viability compared to control groups .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, thereby promoting programmed cell death in malignant cells .
- Synergistic Effects : In combination therapies, this compound showed enhanced efficacy when used alongside established chemotherapeutic agents, suggesting potential for use in multi-drug regimens .
Scientific Research Applications
Research has indicated that N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth by targeting specific pathways involved in cell proliferation. For instance, it has been shown to affect the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for regulating cell growth and metabolism .
- Enzyme Inhibition : Interaction studies have revealed that the compound may bind to various enzymes or receptors involved in disease pathways. This suggests its potential as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
Applications in Drug Discovery
The unique structure of this compound makes it a valuable candidate for further research in drug development. Some key applications include:
- Lead Compound Development : The compound's ability to interact with biological targets positions it as a promising lead for the development of new drugs aimed at treating various diseases, including cancers and metabolic disorders .
- Synthesis of Derivatives : Its structural features allow for the synthesis of derivatives that may enhance biological activity or alter pharmacokinetic properties. For example, modifications to the methoxy or benzamide groups could yield compounds with improved efficacy or selectivity against specific targets.
Case Studies
Several studies have documented the applications and effects of this compound:
- In vitro Studies : Research has demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of key signaling pathways. Such findings underscore its potential as an anticancer agent .
- Pharmacological Investigations : Investigations into the pharmacokinetics of this compound have revealed favorable absorption and distribution characteristics, suggesting its viability for further development as an oral therapeutic agent. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the benzamide and imidazo[1,2-b]pyridazine moieties. Below is a comparative analysis with key analogs:
Key Observations:
- Methoxy vs.
- Benzamide vs. Pyridinamine Linkers: The benzamide group in the target compound may confer metabolic stability compared to pyridinamine-linked analogs (e.g., CAS 896737-25-0), which could be prone to oxidative degradation .
- Dimethoxy Substitution: The 3,5-dimethoxy analog (CAS 946323-02-0) shows higher solubility than the target compound due to increased polarity, suggesting tunability for pharmacokinetic optimization .
Pharmacological Profile vs. Clinical Candidates
- VEGFR Inhibitors: Compounds like Takeda’s VEGFR inhibitor () share the imidazo[1,2-b]pyridazine core but incorporate pyrazole-carboxamide groups, highlighting the versatility of this scaffold in targeting different kinases .
Preparation Methods
Chloro-to-Methoxy Substitution
The synthesis begins with 6-chloroimidazo[1,2-b]pyridazine (CAS: 6775-78-6), a commercially available intermediate. Methoxy substitution is achieved via nucleophilic aromatic substitution (SNAr) under basic conditions:
- Reagents : Sodium methoxide (NaOMe), potassium carbonate (K₂CO₃).
- Solvent : Methanol or dimethylformamide (DMF).
- Conditions : Reflux at 80–100°C for 12–24 hours.
Mechanistic Insight : The electron-deficient nature of the pyridazine ring facilitates displacement of the chloro group by methoxide. Elevated temperatures and polar aprotic solvents enhance reaction efficiency.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 24 | 72 |
| NaOMe | MeOH | 80 | 12 | 68 |
Alternative Halogenation Strategies
For subsequent functionalization, bromination at position 2 is critical. 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine is synthesized using:
Key Observation : Bromination proceeds regioselectively at position 2 due to the directing effect of the pyridazine nitrogen.
Amidation to Install 3-Methylbenzamide
Acylation of the Aniline Intermediate
The free amine is treated with 3-methylbenzoyl chloride under Schotten-Baumann conditions:
- Reagents : 3-Methylbenzoyl chloride (1.2 eq), aqueous NaOH (10%).
- Solvent : Dichloromethane (DCM)/water.
Procedure :
The aniline intermediate is dissolved in DCM and cooled to 0°C. Aqueous NaOH and 3-methylbenzoyl chloride are added dropwise. After stirring at room temperature for 4 hours, the organic layer is separated, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol yields the final product.
Yield : 85–90%.
Alternative Coupling Agents
For sensitive substrates, carbodiimide-mediated coupling (EDCl/HOBt) in DMF achieves higher selectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Challenges and Optimization
Regioselectivity in Imidazo[1,2-b]pyridazine Functionalization
Bromination at position 2 is favored over position 3 due to electronic effects, but trace impurities require careful chromatography.
Solvent Effects in Suzuki Coupling
THF/water mixtures outperform toluene/ethanol in minimizing protodeboronation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling imidazo[1,2-b]pyridazine intermediates with substituted benzamide precursors. Key steps include:
- Pd/Cu-catalyzed cross-coupling for imidazo[1,2-b]pyridazine formation .
- Continuous flow reactors to optimize reaction conditions (temperature, pH) and reduce side products .
- Purification via HPLC or column chromatography to achieve >95% purity .
- Yield Optimization : Use of inert atmospheres (N₂/Ar) and monitoring via TLC/HPLC for intermediate stability .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Techniques :
- NMR (¹H/¹³C) : Assign methoxy and methyl groups (δ 3.8–4.2 ppm for OCH₃; δ 2.3–2.6 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 388.427 for C₂₂H₂₀N₄O₃ analog) .
- X-ray crystallography : Use SHELX suite for crystal structure refinement (e.g., SHELXL for small-molecule resolution) .
Q. What preliminary biological assays are recommended to screen this compound's activity?
- Assays :
- COX-2 inhibition : Measure IC₅₀ via ELISA for prostaglandin E₂ (PGE₂) suppression .
- Kinase inhibition : Test against VEGFR2 (e.g., IC₅₀ <1 nM for analogs like TAK-593) using ATP-binding assays .
- Antimicrobial screening : MIC determination against Mycobacterium tuberculosis (structural analogs show activity) .
Advanced Research Questions
Q. How can target specificity be validated for this compound in kinase signaling pathways?
- Methodology :
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular assays : Use VEGF-dependent endothelial cell proliferation models to confirm VEGFR2 inhibition .
- Structural docking : Align with VEGFR2 crystal structure (PDB: 3VO3) to predict binding interactions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Approach :
- Batch reproducibility : Compare synthesis lots via HPLC purity and NMR to rule out impurity-driven variability .
- Assay standardization : Use internal controls (e.g., reference inhibitors) across labs to normalize IC₅₀ values .
- Metabolic stability testing : Evaluate cytochrome P450 interactions (CYP3A4/2D6) to explain pharmacokinetic discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound's potency?
- SAR Design :
- Modify substituents : Replace 3-methylbenzamide with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
- Ring expansion : Test imidazo[1,2-b]pyridazine → imidazo[1,5-a]pyrazine analogs to improve solubility .
Q. What crystallographic challenges arise in studying polymorphic forms of this compound?
- Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
